molecular formula C14H15N3O3 B2818852 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1208619-50-4

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2818852
CAS No.: 1208619-50-4
M. Wt: 273.292
InChI Key: DZAIRJUWDLMEBJ-UHFFFAOYSA-N
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Description

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is an organic compound with a complex structure that includes a pyrimidine ring substituted with an ethoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with urea to form the corresponding pyrimidine derivative. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 4-ethoxybenzoic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
  • **2-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
  • **2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Uniqueness

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-20-11-5-3-10(4-6-11)12-7-14(19)17(9-16-12)8-13(15)18/h3-7,9H,2,8H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIRJUWDLMEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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